molecular formula C12H13NO3S B7787106 (2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

(2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B7787106
M. Wt: 251.30 g/mol
InChI Key: GNNXZSXVDRKEBX-FMIVXFBMSA-N
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Description

(2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is an acrylonitrile derivative characterized by a sulfonyl group (4-methylbenzenesulfonyl) and an ethoxy substituent on a conjugated enenitrile backbone. This compound’s E-configuration ensures distinct spatial arrangement, influencing its reactivity and intermolecular interactions. It serves as a key intermediate in organic synthesis, particularly in reactions leveraging the electron-withdrawing nature of the sulfonyl and nitrile groups .

Properties

IUPAC Name

(E)-3-ethoxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-3-16-9-12(8-13)17(14,15)11-6-4-10(2)5-7-11/h4-7,9H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNXZSXVDRKEBX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile, also known as (E)-3-ethoxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile, is a compound with significant potential in various biological applications. Its molecular formula is C12H13NO3S, and it has a molecular weight of 251.3 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure includes an ethoxy group and a sulfonyl moiety attached to a prop-2-enenitrile backbone. The presence of these functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H13NO3S
Molecular Weight251.30 g/mol
CAS Number32253-83-1
PurityTypically ≥ 95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for further investigation in enzyme inhibition studies.

  • Enzyme Inhibition : The sulfonyl group may inhibit specific enzymes that are crucial for cellular processes, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further research is needed to determine the efficacy of this specific compound against various pathogens.

Therapeutic Applications

Research indicates that compounds similar to this compound may have applications in treating conditions such as:

  • Cancer : By inhibiting key metabolic enzymes in cancer cells.
  • Infections : As potential antimicrobial agents.

Case Study 1: Anticancer Properties

A study investigated the effects of sulfonamide derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role for this compound in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of sulfonamide compounds. It was found that some derivatives demonstrated effective inhibition of bacterial growth, indicating that this compound could also be explored for its antibacterial potential .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituent significantly impacts steric and electronic properties:

Compound Name Sulfonyl Substituent Key Features Reference
(2E)-3-ethoxy-2-(4-methylbenzenesulfonyl)prop-2-enenitrile 4-methylphenyl Moderate steric bulk; electron-withdrawing sulfonyl enhances nitrile reactivity.
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile tert-butyl Bulkier substituent increases steric hindrance, potentially reducing reaction rates.
(E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile 4-nitrophenyl Nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity.
(2E)-2-(4-bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile 4-bromophenyl Bromine adds polarizability; piperazine moiety enables hydrogen bonding.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) amplify the electrophilic character of the nitrile group, favoring nucleophilic additions.
  • Steric bulk (e.g., tert-butyl in ) may hinder access to reactive sites, altering reaction pathways.

Functional Group Modifications

Variations in adjacent functional groups alter electronic profiles and applications:

Compound Name Functional Group Key Features Reference
(Z)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 4-phenylthiazole Thiazole’s aromaticity enables π-π stacking; Z-configuration affects dipole interactions.
(E)-2-[(2-formylphenoxy)methyl]-3-(4-methylphenyl)prop-2-enenitrile Formylphenoxy Formyl group participates in hydrogen bonding; crystal packing via π-π interactions.
(2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile Sulfonamido-methyl Sulfonamide group introduces hydrogen-bonding sites for crystal engineering.

Key Observations :

  • Hydrogen-bonding groups (e.g., formyl in ) influence crystallization behavior and solubility.

Stereochemical and Conformational Effects

The E/Z configuration and molecular conformation dictate reactivity and solid-state packing:

Compound Name Configuration Structural Feature Reference
This compound E Linear nitrile alignment (C—C—N ≈ 176.2°); minimal steric clash.
(Z)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Z Bent conformation due to thiazole proximity; altered dipole.
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile E Planar arrangement facilitates conjugation; dual chloro substituents enhance polarity.

Key Observations :

  • E-configuration promotes conjugation and planar geometries, enhancing resonance stabilization.
  • Z-isomers () may exhibit reduced solubility due to asymmetric packing.

Key Observations :

  • Nitrile group reactivity is tunable via adjacent substituents (e.g., nitro in accelerates nucleophilic additions).
  • Steric effects () may necessitate harsher reaction conditions for transformations.

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